7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol 7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol
Brand Name: Vulcanchem
CAS No.: 1260381-80-3
VCID: VC0173139
InChI: InChI=1S/C7H5ClN2O/c8-7-6-4(1-2-9-6)5(11)3-10-7/h1-3,9,11H
SMILES: C1=CNC2=C1C(=CN=C2Cl)O
Molecular Formula: C7H5ClN2O
Molecular Weight: 168.58

7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol

CAS No.: 1260381-80-3

Cat. No.: VC0173139

Molecular Formula: C7H5ClN2O

Molecular Weight: 168.58

* For research use only. Not for human or veterinary use.

7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol - 1260381-80-3

Specification

CAS No. 1260381-80-3
Molecular Formula C7H5ClN2O
Molecular Weight 168.58
IUPAC Name 7-chloro-1H-pyrrolo[2,3-c]pyridin-4-ol
Standard InChI InChI=1S/C7H5ClN2O/c8-7-6-4(1-2-9-6)5(11)3-10-7/h1-3,9,11H
Standard InChI Key CVWNPZCOZOABRL-UHFFFAOYSA-N
SMILES C1=CNC2=C1C(=CN=C2Cl)O

Introduction

Chemical Structure and Properties

7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol belongs to the class of pyrrolopyridines, specifically featuring a chlorine substituent at the 7-position and a hydroxyl group at the 4-position. The compound's structure consists of a pyrrole ring fused with a pyridine ring, creating a bicyclic system with the nitrogen heteroatoms providing potential sites for hydrogen bonding and biological interactions.

Based on structurally similar compounds, we can infer several physicochemical properties. The closely related 7-Chloro-1H-pyrrolo[2,3-c]pyridine has the following properties:

Physicochemical Properties

PropertyValueNotes
Molecular FormulaC₇H₅ClN₂OIncludes hydroxyl oxygen compared to C₇H₅ClN₂ of the related compound
Approximate Molecular Weight~168.58 g/molEstimated based on 7-Chloro-1H-pyrrolo[2,3-c]pyridine (152.581 g/mol) plus oxygen
Estimated Density~1.4 g/cm³Similar to related compound
Estimated Boiling Point>335°CLikely higher than 7-Chloro-1H-pyrrolo[2,3-c]pyridine due to hydroxyl group
Estimated Flash Point>187°CBased on related compound

The addition of a hydroxyl group at position 4 would increase the polarity of the molecule compared to 7-Chloro-1H-pyrrolo[2,3-c]pyridine, potentially enhancing water solubility and hydrogen bonding capabilities . This structural modification would likely alter its physical properties, including melting point, boiling point, and solubility profile.

Structural Features

The key structural features of 7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol include:

  • A bicyclic heterocyclic system with fused pyrrole and pyridine rings

  • A chlorine substituent at the 7-position of the pyridine ring

  • A hydroxyl group at the 4-position of the pyridine ring

  • An NH group in the pyrrole portion (1H-position)

These structural elements collectively contribute to the compound's chemical reactivity, stability, and potential biological activity. The chlorine substituent can serve as a site for nucleophilic substitution reactions, while the hydroxyl group provides opportunities for hydrogen bonding and further functionalization .

Reaction StepTypical ConditionsConsiderations
ChlorinationPhosphoryl chloride or N-chlorosuccinimideTemperature control important to prevent multiple chlorinations
HydroxylationOxidizing agents under basic conditionsMay require protection of sensitive functional groups
CyclizationAcid or base catalysis, often at elevated temperaturesYield and purity dependent on reaction parameters

The exact conditions would need to be optimized based on starting materials and desired selectivity .

Chemical Reactivity and Reactions

Stability Considerations

The compound likely exhibits thermal stability similar to 7-Chloro-1H-pyrrolo[2,3-c]pyridine, with potential decomposition at temperatures approaching its boiling point. The hydroxyl group may decrease stability under strongly acidic or basic conditions compared to the parent compound .

Structural FeaturePotential Biological Effect
Chlorine at position 7May enhance membrane penetration and binding to hydrophobic pockets
Hydroxyl at position 4Could function as hydrogen bond donor/acceptor in target binding
Pyrrole NHPotential for key interactions with biological targets

These structural features collectively contribute to the compound's potential biological activity profile, though specific activities would need to be experimentally determined.

Hazard CategoryInformationRecommended Precautions
Signal WordDangerAppropriate labeling required
Hazard SymbolsGHS05, GHS06Corrosive and toxic
Hazard StatementsLikely H301-H318Toxic if swallowed; Causes serious eye damage
Precautionary StatementsP280-P301+P310-P305+P351+P338Wear protective equipment; IF SWALLOWED: Immediately call poison center; IF IN EYES: Rinse cautiously with water

These hazard considerations are based on the related compound and may vary for 7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol depending on its specific properties .

Analytical Characterization

Identification Methods

For proper identification and characterization of 7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol, several analytical techniques would typically be employed:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy

  • Ultraviolet-Visible (UV-Vis) spectroscopy

  • X-ray crystallography (for solid-state structure)

These techniques would provide comprehensive structural confirmation and purity assessment of the compound .

Analytical TechniqueExpected Characteristics
¹H NMRSignals for pyrrole and pyridine ring protons; broad singlet for OH proton; broad singlet for NH proton
¹³C NMRCharacteristic carbon signals for the heterocyclic system; distinctive shifts for carbons bearing Cl and OH groups
Mass SpectrometryMolecular ion peak corresponding to molecular weight; characteristic isotope pattern due to chlorine
IR SpectroscopyOH stretching band; NH stretching band; characteristic ring vibrations

These spectral characteristics would be valuable for confirming the identity and purity of the compound .

Applications and Research Areas

Research Opportunities

Several research directions could be pursued with 7-Chloro-1h-pyrrolo[2,3-c]pyridin-4-ol:

  • Exploration of structure-activity relationships through systematic modification of substituents

  • Investigation of its potential interaction with specific biological targets

  • Development of improved synthetic routes for this compound and related derivatives

  • Exploration of its physical and chemical properties in various environments

These research opportunities would contribute to a better understanding of the compound's properties and potential applications .

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